Methyl 3,4-O-isopropylidene-L-threonate

Catalog No.
S1910851
CAS No.
92973-40-5
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3,4-O-isopropylidene-L-threonate

CAS Number

92973-40-5

Product Name

Methyl 3,4-O-isopropylidene-L-threonate

IUPAC Name

methyl (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-8(2)12-4-5(13-8)6(9)7(10)11-3/h5-6,9H,4H2,1-3H3/t5-,6+/m0/s1

InChI Key

JSFASCPVVJBLRD-NTSWFWBYSA-N

SMILES

CC1(OCC(O1)C(C(=O)OC)O)C

Canonical SMILES

CC1(OCC(O1)C(C(=O)OC)O)C

Isomeric SMILES

CC1(OC[C@H](O1)[C@H](C(=O)OC)O)C

Methyl 3,4-O-isopropylidene-L-threonate is an organic compound with the molecular formula C₈H₁₄O₅ and a molecular weight of 190.19 g/mol. It is characterized by the presence of an isopropylidene group attached to the threonate structure, which contributes to its unique properties and reactivity. This compound is often used as a chiral building block in various synthetic applications due to its stereochemical features .

, primarily involving its ester functionality. It can undergo hydrolysis to yield L-threonic acid and methanol. Additionally, it serves as a precursor in the synthesis of fatty acid amide hydrolase inhibitors, showcasing its utility in medicinal chemistry . The compound can also participate in enantioselective synthesis reactions, where its chirality plays a crucial role in determining the outcome of the reaction.

Research indicates that methyl 3,4-O-isopropylidene-L-threonate exhibits biological activity relevant to pharmacology. It has been studied for its potential as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition can have implications for pain management and other therapeutic areas . Furthermore, the compound's chirality may influence its interaction with biological targets, enhancing its significance in drug design.

The synthesis of methyl 3,4-O-isopropylidene-L-threonate typically involves the reaction of malonate derivatives with aspartyl amide under controlled conditions. This method allows for the formation of the desired chiral compound while maintaining high enantioselectivity . Other synthetic routes may involve protecting groups and subsequent deprotection steps to achieve the final product.

Methyl 3,4-O-isopropylidene-L-threonate finds applications in various fields:

  • Pharmaceuticals: As a precursor for synthesizing bioactive compounds.
  • Organic Synthesis: Used as a chiral building block for developing complex molecules.
  • Research: Employed in studies exploring enzyme inhibition and other biochemical pathways .

Interaction studies involving methyl 3,4-O-isopropylidene-L-threonate focus on its role as an inhibitor of specific enzymes. These studies reveal insights into how the compound interacts with biological systems at a molecular level. For instance, investigations into its binding affinity and selectivity towards fatty acid amide hydrolase provide valuable data for optimizing therapeutic agents targeting this enzyme .

Methyl 3,4-O-isopropylidene-L-threonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Methyl L-threonateL-threonate core without protectionLacks isopropylidene group
Methyl D-threonateD-threonate coreDifferent stereochemistry affecting activity
Methyl 2-deoxy-2-(methylthio)-D-threonateContains methylthio groupAlters solubility and reactivity profiles
Methyl 3-O-benzyl-L-threonateBenzyl protection at position 3Different protective group affecting reactivity

Methyl 3,4-O-isopropylidene-L-threonate's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a valuable entity in both synthetic chemistry and pharmacological research.

XLogP3

-0.2

Wikipedia

Methyl 3,4-O-isopropylidene-L-threonate

Dates

Modify: 2024-04-14

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